molecular formula C17H15BrN4O3S B11649706 3-(5-bromo-2-thienyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-bromo-2-thienyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11649706
M. Wt: 435.3 g/mol
InChI Key: QDHHALQEIICVRI-DJKKODMXSA-N
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Description

3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Condensation Reaction: The final step involves the condensation of the bromo-thienyl pyrazole derivative with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and pyrazole rings.

    Reduction: Reduced forms of the carbohydrazide moiety.

    Substitution: Substituted thienyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential medicinal applications are of particular interest. Studies have explored its efficacy as an anticancer agent, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes like topoisomerases or kinases, disrupting DNA replication and cell division. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-4-carbohydrazide
  • 3-(5-chloro-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazone

Uniqueness

The uniqueness of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to the presence of the bromo and dimethoxyphenyl groups.

This detailed overview provides a comprehensive understanding of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H15BrN4O3S

Molecular Weight

435.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4O3S/c1-24-13-4-3-10(7-14(13)25-2)9-19-22-17(23)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+

InChI Key

QDHHALQEIICVRI-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)OC

Origin of Product

United States

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